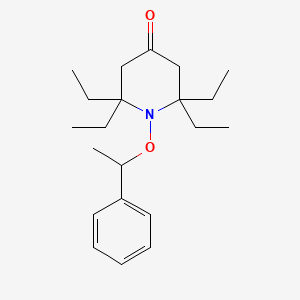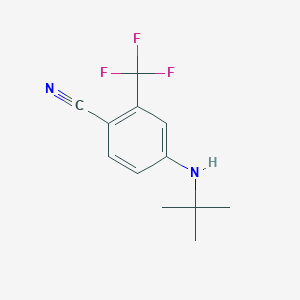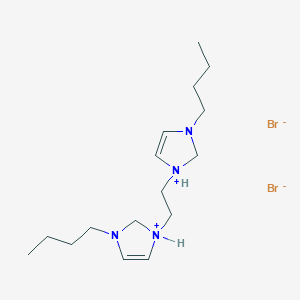
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with ethyl groups and a phenylethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the ethyl and phenylethoxy substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
- 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)-4-piperidinol
- 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)-4-piperidinyl stearate
Uniqueness
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one is unique due to the presence of ethyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its methyl-substituted analogs. This structural variation can influence the compound’s reactivity, stability, and interactions with biological targets .
Propiedades
Número CAS |
686778-17-6 |
|---|---|
Fórmula molecular |
C21H33NO2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
2,2,6,6-tetraethyl-1-(1-phenylethoxy)piperidin-4-one |
InChI |
InChI=1S/C21H33NO2/c1-6-20(7-2)15-19(23)16-21(8-3,9-4)22(20)24-17(5)18-13-11-10-12-14-18/h10-14,17H,6-9,15-16H2,1-5H3 |
Clave InChI |
XDNKFYXVAVAKEX-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)CC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)





![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)

